Rimeporide hydrochloride is a pharmacological agent that has garnered attention for its potential therapeutic effects in the context of Duchenne muscular dystrophy (DMD). DMD is a genetic disorder characterized by progressive muscle degeneration and weakness due to alterations in intracellular sodium (Na+) and calcium (Ca2+) homeostasis. The inhibition of the Na+-H+ exchanger 1 (NHE1) by rimeporide has been shown to offer cardioprotective effects in animal models of myocardial ischemia and heart failure, which is particularly relevant as heart failure is increasingly becoming a leading cause of mortality in DMD patients12.
In a study involving golden retriever muscular dystrophy (GRMD) dogs, a model for DMD, chronic administration of rimeporide was shown to have a protective effect on left ventricular (LV) function. Dogs treated with rimeporide exhibited a preservation of LV ejection fraction and overall cardiac parameters compared to placebo-treated dogs. Advanced echocardiography revealed that the deterioration of LV function with age was limited in the rimeporide-treated group. This suggests that rimeporide could be a valuable treatment option for preserving heart function in patients with DMD1.
Another study focused on the safety and tolerability of rimeporide in patients with DMD. Given the imbalanced levels of calcium and sodium in the muscle cells of these patients, rimeporide's inhibition of their movement is crucial. The study provided evidence that rimeporide is not only efficient in preventing inflammation and fibrosis in animal models but also offers cardioprotective benefits. This indicates that rimeporide could be a promising drug for mitigating the progression of muscle damage and improving the quality of life for DMD patients2.
Rimeporide was initially developed by Merck KGaA and is categorized under benzoyl-guanidine derivatives. It functions primarily as a pharmacological agent targeting the sodium-hydrogen exchanger, which is a crucial protein involved in maintaining cellular homeostasis by regulating sodium and proton concentrations across cell membranes. The SLC9A1 gene encodes this protein, which is predominantly expressed in cardiac and skeletal muscle tissues .
The synthesis of Rimeporide Hydrochloride involves several key steps that utilize various reagents and conditions to yield the final product. The general synthetic route includes the following stages:
This multi-step synthesis allows for the production of Rimeporide with high purity and yield.
Rimeporide Hydrochloride features a complex molecular structure characterized by the following components:
The structure consists of a benzoyl moiety attached to a guanidine group, with two methanesulfonyl substituents that enhance its solubility and pharmacological properties. The presence of these functional groups contributes significantly to its activity as an NHE-1 inhibitor.
Rimeporide participates in various chemical reactions primarily related to its activity as an NHE-1 inhibitor:
The mechanism of action of Rimeporide primarily revolves around its role as an inhibitor of the sodium-hydrogen exchanger isoform 1:
Rimeporide Hydrochloride exhibits several notable physical and chemical properties:
Techniques such as High-Performance Liquid Chromatography (HPLC) are employed to assess purity levels, while differential scanning calorimetry (DSC) can be used to evaluate thermal properties.
Rimeporide Hydrochloride has several promising applications in scientific research and clinical practice:
Through ongoing research, Rimeporide Hydrochloride continues to demonstrate significant potential across various medical applications, warranting further investigation into its efficacy and safety profiles.
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6